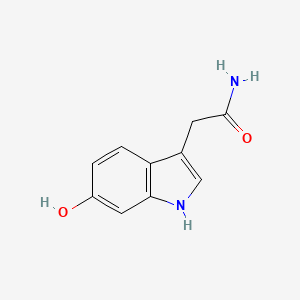

6-hydroxy-1H-indole-3-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-hydroxy-1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-10(14)3-6-5-12-9-4-7(13)1-2-8(6)9/h1-2,4-5,12-13H,3H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXXGODNTPWQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303352 | |

| Record name | 6-Hydroxy-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192184-73-9 | |

| Record name | 6-Hydroxy-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192184-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-1H-indole-3-acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Significance of Indole Derivatives in Chemical and Biological Sciences

Indole (B1671886) and its derivatives are among the most widely distributed heterocyclic compounds in nature and are fundamental to many biological processes. nih.gov The essential amino acid tryptophan, for instance, contains an indole ring and is a precursor to a variety of secondary metabolites, including the neurotransmitter serotonin. nih.gov The versatility of the indole structure has made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.gov This has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. biosynth.comchula.ac.th

The reactivity of the indole nucleus, particularly its susceptibility to electrophilic substitution at the 3-position, allows for the synthesis of a diverse library of derivatives. nih.gov This chemical tractability, combined with the inherent biological activity of the indole core, has fueled extensive research into creating novel compounds with enhanced or specific pharmacological properties. biosynth.comontosight.ai

An Overview of 6 Hydroxy 1h Indole 3 Acetamide Within the Indole Scaffold Research

6-Hydroxy-1H-indole-3-acetamide is an indole (B1671886) derivative characterized by a hydroxyl group at the 6-position and an acetamide (B32628) group at the 3-position of the indole ring. ontosight.ai This specific substitution pattern confers unique chemical and biological properties that have garnered scientific interest.

The compound has been identified in natural sources, such as the fruiting bodies of the mushroom Agrocybe cylindracea. researchgate.netencyclopedia.pub In this context, it was isolated as a free radical scavenger. encyclopedia.pub Research has also pointed to its potential role in plant biology, where levels of this compound were found to be elevated in a glyphosate-resistant population of the weed Eleusine indica, suggesting a connection to auxin synthesis and plant fitness. frontiersin.orgnih.gov

From a synthetic chemistry perspective, this compound serves as a valuable building block for creating more complex indole derivatives. Its functional groups—the hydroxyl and acetamide moieties—provide reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships. ontosight.ai

Current Academic Research Landscape and Future Directions for 6 Hydroxy 1h Indole 3 Acetamide

In Vitro Biological Activity Spectrum

Antioxidant Activity: Radical Scavenging Mechanisms

This compound has demonstrated notable antioxidant properties. Its ability to scavenge free radicals is a key aspect of its biological activity. The antioxidant effect is primarily attributed to the presence of the hydroxyl group on the indole (B1671886) ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

Studies have utilized various assays to quantify this antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed. In these tests, the ability of the compound to decolorize the stable free radical solution indicates its scavenging capacity. Research has shown that indole-3-acetamide (B105759) derivatives can effectively scavenge both DPPH and ABTS radicals, with some derivatives exhibiting IC50 values in the micromolar range. nih.gov The scavenging activity is often compared to standard antioxidants like ascorbic acid or Trolox. mdpi.com

The mechanism of radical scavenging involves the transfer of an electron or a hydrogen atom from the antioxidant molecule to the free radical, thus stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. The specific structure of this compound, particularly the electron-donating hydroxyl group, enhances its ability to participate in these reactions.

Table 1: Antioxidant Activity of Indole-3-Acetamide Derivatives

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Indole-3-acetamide derivatives (general) | ABTS | 0.35 ± 0.1 - 2.19 ± 0.08 | nih.gov |

| Indole-3-acetamide derivatives (general) | DPPH | 0.81 ± 0.25 - 2.75 ± 0.03 | nih.gov |

Enzyme Inhibition Profiles (e.g., α-Amylase Inhibition)

Beyond its antioxidant effects, this compound and its analogs have been investigated for their ability to inhibit certain enzymes. A notable example is α-amylase, a key enzyme in carbohydrate metabolism. Inhibition of α-amylase can slow down the digestion of starches, leading to a reduced postprandial glucose spike, which is a therapeutic target in managing type 2 diabetes.

In vitro studies have demonstrated that indole-3-acetamide derivatives can exhibit significant α-amylase inhibitory activity. nih.gov The inhibitory potential is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Several synthetic indole-3-acetamides have shown IC50 values against α-amylase that are comparable to or even better than the standard drug, acarbose (B1664774). nih.gov

Table 2: α-Amylase Inhibitory Activity of Indole-3-Acetamide Derivatives

| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |

|---|---|---|---|

| Indole-3-acetamide derivatives (1-24) | 1.09 ± 0.11 - 2.84 ± 0.1 | 0.92 ± 0.40 | nih.gov |

Antimicrobial Activity Studies

The antimicrobial potential of indole derivatives has been a subject of extensive research. Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. Research has shown a dose-dependent inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent. The proposed mechanisms of action include the disruption of bacterial cell wall synthesis or the inhibition of essential metabolic pathways within the microbes. vulcanchem.com

For instance, studies on other indole derivatives have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The broad-spectrum antibacterial activity of some indole-based compounds has even led to their investigation in clinical trials for treating bacterial infections. researchgate.net

In Vitro Cellular Proliferation Modulation and Apoptosis Induction Mechanisms in Cancer Cell Lines

A significant area of investigation for this compound is its potential as an anticancer agent. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. The primary mechanism behind this antiproliferative effect appears to be the induction of apoptosis, or programmed cell death.

Apoptosis is a crucial process for removing damaged or cancerous cells. Research indicates that this compound can trigger apoptosis by activating caspase pathways. Caspases are a family of protease enzymes that play essential roles in the execution phase of apoptosis. The compound may also downregulate anti-apoptotic proteins, further promoting cell death. For example, studies on other indole compounds have demonstrated their ability to induce apoptosis in pancreatic cancer cells (BXPC-3) and lung cancer cells (A549). nih.govnih.gov The induction of apoptosis in A549 cells was linked to the regulation of the mitochondria-dependent pathway. nih.gov

Molecular Interactions and Targeted Biological Pathways

Interaction with Specific Receptors and Enzymes

The biological activities of this compound are a consequence of its interactions with specific molecular targets within the cell. Its ability to bind to various receptors and enzymes allows it to modulate their activity and influence cellular signaling pathways that control processes like cell proliferation and apoptosis.

While the precise receptor and enzyme targets for this compound are still under detailed investigation, research on related indole compounds provides valuable insights. For instance, the anticancer effects of some indole derivatives are mediated through their interaction with signaling pathways like the MAPK, STAT3, and NF-κB pathways. nih.gov In the context of α-amylase inhibition, molecular docking studies have been used to understand the binding interactions between indole-3-acetamide derivatives and the active site of the enzyme. nih.gov These studies help in elucidating the structure-activity relationships and designing more potent inhibitors.

Influence on Cellular Processes: Proliferation, Apoptosis, and Differentiation

The influence of indole acetamide (B32628) derivatives on fundamental cellular processes such as proliferation and apoptosis has been a subject of investigation, particularly in the context of oncology. While research specifically on this compound is sparse, studies on related acetamide compounds provide compelling evidence of their potential bioactivity.

For example, certain phenoxy acetamide derivatives have been synthesized and screened for cytotoxic activity against cancer cell lines. nih.gov One such derivative demonstrated significant effects against liver cancer (HepG2) cells, including:

Inhibition of Proliferation : The compound was found to inhibit cell proliferation in a dose-dependent manner. nih.gov

Cell Cycle Arrest : Treatment led to cell growth arrest at the G1/S phases of the cell cycle. nih.gov

Induction of Apoptosis : The compound induced both early and late apoptosis, with a nearly 25-fold increase in total apoptotic cell death compared to untreated control cells. nih.gov

The table below summarizes the findings for a novel phenoxy acetamide compound's effect on HepG2 cells, illustrating the potential mechanisms by which related molecules might operate. nih.gov

| Cellular Process | Observation in Treated HepG2 Cells | Fold Increase vs. Control |

| Early Apoptosis | Increased population of cells in early apoptosis (Annexin V-positive/PI-negative). | ~53-fold (29.13% vs 0.55%) |

| Late Apoptosis | Increased population of cells in late apoptosis (double-positive staining). | ~119-fold (15.52% vs 0.13%) |

| Necrosis | Minor increase in the necrotic cell population. | ~2.1-fold (2.66% vs 1.25%) |

| Cell Cycle | Arrest at G1/S phases; decrease in G2/M phase population. | N/A |

These findings suggest that the acetamide functional group, as part of a larger molecular structure, can be instrumental in triggering programmed cell death pathways, making compounds like this compound subjects of interest for further research into their effects on cellular health and disease.

Role in Plant Physiology and Stress Responses

In the realm of plant biology, the role of indole-3-acetamide (IAM), the parent compound of this compound, is more clearly defined as a key metabolic intermediate in auxin biosynthesis and stress signaling. nih.gov

Association with Auxin Synthesis and Plant Growth Regulation

Indole-3-acetamide is a direct precursor to indole-3-acetic acid (IAA), the most abundant and physiologically significant auxin in plants. mdpi.com Auxins are critical hormones that regulate nearly every aspect of plant growth and development, from embryo development to root formation and expansion growth. mdpi.comnih.gov

The conversion of IAM to IAA is primarily catalyzed by an enzyme called indole-3-acetamide hydrolase (AMI1). nih.gov The existence of this enzyme and its gene in plants like Arabidopsis thaliana points to a specific, regulated pathway for auxin production from an acetamide precursor. nih.gov While the main auxin biosynthesis route is believed to be the indole-3-pyruvic acid (IPyA) pathway, the IAM pathway serves as an alternative or parallel route. mdpi.comnih.gov

Interestingly, the accumulation of IAM itself has been shown to have a negative impact on plant development. nih.gov Studies on Arabidopsis mutants have demonstrated that high levels of endogenous IAM can curtail growth, impair seed development, and reduce primary root elongation. frontiersin.orgcaymanchem.comdiva-portal.org This has led to the hypothesis that IAM acts as a growth-repressing counterpart to the growth-promoting effects of IAA, suggesting a delicate balance between the precursor and the final hormone is necessary for normal development. mdpi.comdiva-portal.org

Metabolic Alterations in Response to Environmental Stressors

The balance between indole-3-acetamide (IAM) and indole-3-acetic acid (IAA) is not only crucial for development but also plays a significant role in how plants respond to environmental challenges. nih.gov Accumulation of IAM is directly linked to the activation of abiotic stress responses. frontiersin.orgresearchgate.net

When plants are exposed to environmental stressors, such as high salinity or drought (osmotic stress), the metabolic landscape shifts. Research on Arabidopsis has shown that functional impairment of the AMI1 enzyme, which leads to higher IAM levels, renders plants more susceptible to these stresses. nih.govoup.com This increased susceptibility is tied to the role of IAM in stimulating the biosynthesis of abscisic acid (ABA), a classic stress hormone. nih.govfrontiersin.orgnih.gov

The key findings are summarized below:

IAM Accumulation: Leads to the induction of ABA biosynthesis and triggers stress-related gene expression. frontiersin.orgnih.gov

AMI1 Mutants: Plants with a non-functional AMI1 gene (and thus higher IAM levels) show enhanced ABA accumulation and are more vulnerable to osmotic stress. nih.govoup.com

Hormonal Crosstalk: IAM appears to be a key molecule in the crosstalk between the growth-promoting auxin pathway and the stress-responsive ABA pathway. nih.govoup.com

This evidence suggests that the conversion of IAM to IAA is a critical regulatory point that allows plants to balance the trade-off between growth and responding to a stressful environment. oup.comcsic.es

Structure Activity Relationship Sar Studies and Analog Design for 6 Hydroxy 1h Indole 3 Acetamide

Elucidation of Key Structural Features for Biological Activity

The biological activity of 6-hydroxy-1H-indole-3-acetamide is intrinsically linked to its specific functional groups: the indole (B1671886) nucleus, the hydroxyl group (-OH) on the benzene (B151609) ring of the indole, and the acetamide (B32628) moiety (-CH₂CONH₂) at the C-3 position. vulcanchem.com

Indole Nucleus : The indole ring system is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov Its aromatic and heterocyclic nature allows for various interactions with biological targets. nih.gov

Hydroxyl Group (-OH) at C-6 : The hydroxyl group is a critical determinant of the compound's antioxidant properties. Phenolic hydroxyl groups can donate a hydrogen atom to scavenge free radicals, a key mechanism for antioxidant activity. rsc.org Its position on the indole ring influences the electronic environment and, consequently, its reactivity and interaction with specific enzymes or receptors. vulcanchem.com

Acetamide Group at C-3 : The acetamide side chain at the C-3 position is crucial for modulating the compound's biological effects. The primary amide (-CONH₂) can act as both a hydrogen bond donor and acceptor, facilitating binding to the active sites of enzymes and receptors. nih.gov Modifications to this group, particularly the terminal nitrogen, have been shown to significantly impact biological potency. nih.gov

Research into the broader class of indole-3-acetamides has revealed that the integrity of the acetamide linker and the nature of the substitution on the amide nitrogen are pivotal for activities like enzyme inhibition. nih.gov

Design and Synthesis of Chemically Modified this compound Derivatives

The synthesis of derivatives of this compound is essential for exploring its SAR. Synthetic strategies often focus on modifying the core indole structure or the acetamide side chain.

One established method for creating the core 6-hydroxy indole structure is a catalyst-free approach involving the condensation of carboxymethyl cyclohexadienones with primary amines. acs.org This method is notable for its operational simplicity and broad substrate scope, accommodating various amines like anilines and aliphatic amines to produce the desired indole structures. acs.org

For creating diverse analogs, a common strategy involves the coupling of indole-3-acetic acid (a related precursor) with various substituted anilines. nih.gov This is typically achieved using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a one-pot reaction. nih.gov The process begins with the activation of the carboxylic acid of indole-3-acetic acid by CDI, followed by the addition of a substituted aniline (B41778) to form the corresponding N-substituted indole-3-acetamide (B105759) derivative. nih.gov This modular approach allows for the systematic introduction of a wide array of substituents on the phenyl ring of the acetamide moiety, enabling detailed SAR studies. nih.gov

Further functionalization can also be performed on the synthesized 6-hydroxy indole core. For instance, the hydroxyl group can be converted into a triflate, which can then participate in palladium-catalyzed coupling reactions to introduce phenyl or ethynylphenyl groups at the C-6 position. acs.org

Impact of Substituents on Biological Potency and Selectivity

Studies on a series of N-phenyl substituted indole-3-acetamide derivatives have provided significant insights into how different substituents affect biological potency, particularly for α-amylase inhibition. The electronic nature and position of substituents on the N-phenyl ring play a crucial role. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups : The presence of electron-donating groups (like alkyl or alkoxy) or electron-withdrawing groups (like halogens) on the N-phenyl ring significantly influences inhibitory activity. nih.govrsc.org For instance, in the context of antioxidant activity, electron-donating groups generally enhance radical scavenging by stabilizing the resulting phenoxyl radical through resonance or inductive effects. rsc.org

Halogen Substituents : Among halogen-substituted derivatives, a para-fluoro substituent resulted in the most potent α-amylase inhibition, which is attributed to the high inductive effect of fluorine. nih.gov The activity decreased when the fluoro group was moved to the meta position. Similarly, a para-bromo substituent was slightly more active than its meta-bromo counterpart. nih.gov

Alkoxy Substituents : The position of alkoxy groups also dictates activity. A methoxy (B1213986) group at the para-position of the N-phenyl ring showed better activity than when placed at the ortho- or meta-positions. nih.gov

Alkyl Substituents : The introduction of simple alkyl groups like methyl or ethyl on the phenyl ring also modulates activity, though their effect can be less pronounced than that of halogens or alkoxy groups. nih.gov

This demonstrates that both the electronic properties (electron-donating/withdrawing) and the steric properties (position and size) of the substituents are key to modulating the biological potency of the indole-3-acetamide scaffold. nih.gov

SAR Investigations for Specific Bioactivities (e.g., α-amylase inhibition, antioxidant properties)

SAR investigations have been particularly fruitful in optimizing indole-3-acetamides for α-amylase inhibition and antioxidant activities, both of which are relevant to managing hyperglycemia. nih.govmdpi.com

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help control post-meal blood glucose levels. mdpi.comnih.gov A study on 24 different N-substituted indole-3-acetamide derivatives identified several potent inhibitors. nih.gov

The most active compound in the series featured a para-fluoro substitution on the N-phenyl ring (IC₅₀ = 1.09 ± 0.11 μM), showing activity comparable to the standard drug acarbose (B1664774) (IC₅₀ = 0.92 ± 0.4 μM). nih.gov Molecular docking studies suggest that these compounds bind within the active site of the α-amylase enzyme. Key interactions include hydrogen bonding between the indole NH group and residues like Asp300, as well as π-π stacking interactions between the indole ring and aromatic residues like Trp59. nih.gov

The following table summarizes the α-amylase inhibitory activity of selected N-substituted indole-3-acetamide derivatives. nih.gov

| Compound | Substituent on N-phenyl ring | IC₅₀ (μM) for α-amylase inhibition |

| 15 | 4-Fluoro | 1.09 ± 0.11 |

| 11 | 4-Methoxy | 1.15 ± 0.09 |

| 18 | 3-Chloro-4-fluoro | 1.21 ± 0.05 |

| 6 | 4-Ethyl | 1.35 ± 0.13 |

| 13 | 4-Bromo | 2.1 ± 0.1 |

| 24 | 4-Thiomethyl | 2.15 ± 0.09 |

| 16 | 3-Fluoro | 2.25 ± 0.05 |

| 14 | 3-Bromo | 2.27 ± 0.04 |

| Standard | Acarbose | 0.92 ± 0.4 |

Data sourced from a study on indole-3-acetamide derivatives. nih.gov

Antioxidant Properties: The same series of compounds was evaluated for antioxidant potential using DPPH and ABTS radical scavenging assays. nih.gov Generally, compounds that were potent α-amylase inhibitors also showed good antioxidant activity. The most potent α-amylase inhibitor (compound 15 , 4-fluoro substituted) also exhibited strong antioxidant potential with IC₅₀ values of 0.35 ± 0.1 μM in the DPPH assay and 0.81 ± 0.25 μM in the ABTS assay. nih.gov This dual activity is highly desirable for developing agents against diabetes, where oxidative stress is a known complication. mdpi.com

Comparative Studies with Related Indole Acetamide Scaffolds

The indole acetamide scaffold is a versatile base for developing biologically active molecules. nih.govnih.gov Comparing this compound and its derivatives with other indole-based structures helps to contextualize its SAR.

Comparison with other Indole-3-Acetamides : The primary difference within the indole-3-acetamide class lies in the substitutions on the indole ring itself and on the acetamide nitrogen. nih.gov While the N-phenyl substituted indole-3-acetamides show potent α-amylase activity, the specific presence of a 6-hydroxy group on the indole core is predicted to enhance antioxidant activity due to its phenolic nature. rsc.org

Comparison with Indole-3-Acetic Acid (IAA) : this compound can be considered a derivative of indole-3-acetic acid (IAA), a plant hormone. The conversion of the carboxylic acid group in IAA to an acetamide group fundamentally changes the molecule's properties, often leading to enhanced stability and different biological targets in medicinal applications.

Impact of Indole N-1 Substitution : In other studies on indole derivatives for anticancer activity, methylation at the N-1 position of the indole ring was found to significantly enhance potency by as much as 60-fold compared to the unsubstituted analog. nih.gov This highlights that the indole nitrogen is another key site for modification that could be explored for this compound to modulate its activity.

Advanced Research Techniques and Computational Studies Applied to 6 Hydroxy 1h Indole 3 Acetamide

Spectroscopic Analysis for Structural Elucidation and Characterization in Research

Spectroscopic techniques are indispensable tools for determining the molecular structure and characteristics of 6-hydroxy-1H-indole-3-acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. While specific NMR data for this compound is not extensively published, the analysis of related indole (B1671886) compounds provides a strong basis for predicting its spectral characteristics. For instance, in a related bromo-indole derivative, proton signals for the indole ring were observed at δ 8.45 (H-2), δ 8.07 (H-4), δ 7.40 (H-5), and δ 7.73 (H-7). researchgate.net The acetamide (B32628) moiety would be identified by distinct signals for the -NH2 protons, typically appearing as singlets around δ 8.06 and δ 7.69. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 (NH) | ~10.8 | - |

| C-2 | - | ~124.0 |

| H-2 | ~7.2 | - |

| C-3 | - | ~110.0 |

| C-3a | - | ~127.0 |

| C-4 | - | ~121.0 |

| H-4 | ~7.5 | - |

| C-5 | - | ~109.0 |

| H-5 | ~6.8 | - |

| C-6 | - | ~155.0 (hydroxyl-substituted) |

| C-7 | - | ~115.0 |

| H-7 | ~7.0 | - |

| C-7a | - | ~136.0 |

| CH₂ | ~3.6 | ~35.0 |

| C=O | - | ~175.0 |

| NH₂ | ~7.5 & ~7.0 | - |

Note: These are predicted values based on known data for similar indole structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is 190.0742 Da. hmdb.ca High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula (C₁₀H₁₀N₂O₂). hmdb.ca

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides valuable structural information. For indole derivatives, common fragmentation involves the loss of small molecules. For instance, in related hydroxyindole-3-carboxylic acids, the loss of H₂O or •OH from the molecular ion is a characteristic fragmentation pathway. researchgate.net For this compound, predicted fragmentation could involve the loss of the acetamide side chain. The Human Metabolome Database provides a predicted GC-MS spectrum for this compound, which can serve as a guide for identification, though it requires experimental verification. hmdb.ca

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 191.08151 | 138.3 |

| [M+Na]⁺ | 213.06345 | 147.7 |

| [M-H]⁻ | 189.06695 | 139.3 |

| [M+NH₄]⁺ | 208.10805 | 157.8 |

| [M+K]⁺ | 229.03739 | 143.4 |

| [M+H-H₂O]⁺ | 173.07149 | 132.5 |

Data sourced from PubChem and calculated using CCSbase. uni.lu

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds. The FT-IR spectrum of a related compound, indole, shows a characteristic N-H stretching vibration at 3406 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed around 3022 cm⁻¹ and 3049 cm⁻¹. researchgate.net

For this compound, the presence of the hydroxyl (-OH) group would result in a broad absorption band in the region of 3200-3600 cm⁻¹. The acetamide group would exhibit a characteristic C=O (carbonyl) stretching vibration around 1660 cm⁻¹ and N-H bending vibrations. researchgate.net Aromatic C=C stretching vibrations for the indole ring are expected to appear in the 1500-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Indole and Predicted Bands for this compound

| Functional Group | Indole Absorption (cm⁻¹) researchgate.net | Predicted this compound Absorption (cm⁻¹) |

| N-H Stretch (Indole) | 3406 | ~3400 |

| O-H Stretch (Phenol) | - | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3022, 3049 | ~3050 |

| C=O Stretch (Amide I) | - | ~1660 |

| N-H Bend (Amide II) | - | ~1620 |

| C=C Stretch (Aromatic) | 1508, 1577 | ~1500-1600 |

| C-C Stretch (In-ring) | 1616, 1456 | ~1450-1620 |

| C-H Bend (Aromatic) | 609, 731, 744 | ~600-800 |

Chromatographic Methods for Isolation, Detection, and Quantification in Research

Chromatographic techniques are essential for separating this compound from complex mixtures, as well as for its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of indole compounds. nih.govnih.gov In a typical reversed-phase HPLC setup, a C8 or C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer (often with acetic acid to control pH) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com

For the detection of indole derivatives, a fluorescence detector is often preferred due to its high sensitivity and selectivity. nih.govresearchgate.net The excitation and emission wavelengths are typically set around 280 nm and 350 nm, respectively, which are characteristic for indolic compounds. nih.govnih.gov HPLC methods have been developed for the simultaneous determination of several indoles, including indole-3-acetamide (B105759), with detection limits in the sub-μg/mL range. nih.govnih.gov The retention time of a compound is a key parameter for its identification. In one study, indole-3-acetamide (IAM) had a retention time of approximately 9.3 minutes under specific gradient elution conditions. nih.gov

Table 4: Example HPLC Method Parameters for Indole Compound Analysis

| Parameter | Condition | Reference |

| Column | Symmetry C8 | nih.govnih.gov |

| Mobile Phase | A: 2.5% acetic acid in H₂O (pH 3.8) B: 80% acetonitrile in H₂O | nih.gov |

| Gradient | 80:20 (A:B) -> 50:50 -> 0:100 -> 80:20 | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | Fluorimetric (λex = 280 nm, λem = 350 nm) | nih.govnih.gov |

| Retention Time (IAM) | ~9.3 min | nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Metabolomics

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique used in metabolomics to identify and quantify low-abundance metabolites, including indole derivatives, in complex biological samples. mdpi.comnih.gov This method combines the superior separation capabilities of UPLC with the precise detection and structural analysis of tandem mass spectrometry.

In metabolomics studies, UPLC-MS/MS can be used to create a profile of various metabolites in a sample. nih.gov The analysis is often performed in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target compound. mdpi.comresearchgate.net While specific UPLC-MS/MS studies focusing solely on this compound are limited, methods developed for other indole metabolites can be adapted. For instance, a method for tryptophan and its indole-containing metabolites used a C18 column with a gradient elution of formic acid in water and acetonitrile. mdpi.comnih.gov The mass spectrometer is typically operated with an electrospray ionization (ESI) source. mdpi.com This powerful technique allows for the detection of compounds at very low concentrations, making it ideal for biomarker discovery and metabolic pathway analysis. nih.gov

Quantum Chemical and Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of this compound from a theoretical perspective. These computational studies complement experimental data and provide predictive insights into the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is widely applied to optimize the molecular geometry of compounds like this compound, predicting bond lengths, bond angles, and dihedral angles in the ground state. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost.

The optimization process calculates the lowest energy conformation of the molecule, providing a detailed three-dimensional structure. From this optimized geometry, various electronic properties can be derived, including the distribution of electron density, atomic charges, and dipole moment. These parameters are fundamental to understanding the molecule's physical and chemical behavior.

Table 2: Representative Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value (Exemplary) |

|---|---|---|

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Length | C=O (amide) | ~1.25 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Angle | C-C-N (acetamide side chain) | ~114° |

| Dihedral Angle | C2-C3-C(acetamide)-C(carbonyl) | ~90° |

Note: These are typical values and the exact figures depend on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. tdl.orgacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, indicating its nucleophilic character. Conversely, the LUMO's energy relates to the electron affinity and electrophilic character of the molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. tdl.org A small HOMO-LUMO gap suggests high polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. tdl.org For indole derivatives, DFT calculations are often employed to determine these energy levels. mdpi.com

Table 3: Conceptual Data from FMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Correlates with chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is calculated based on the optimized molecular structure from DFT and is mapped onto the electron density surface. The MEP map uses a color scale to denote different electrostatic potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the hydroxyl and acetamide groups, as well as the nitrogen atom of the indole ring, highlighting these as primary sites for interaction with electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group and the N-H of the indole ring, would exhibit positive potential (blue), marking them as sites for nucleophilic interaction or hydrogen bonding.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and chemical bonds (sigma and pi bonds).

NBO analysis is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions stabilize the molecule. For this compound, NBO analysis would reveal the extent of electron delocalization from the oxygen and nitrogen lone pairs into the aromatic indole ring and the acetamide group. The stabilization energies (E2) calculated in NBO analysis quantify the strength of these donor-acceptor interactions, providing insight into the molecule's electronic structure and stability.

The computational studies described above collectively enable the prediction of chemical reactivity and site selectivity for this compound.

MEP mapping provides a visual and intuitive guide to reactive sites. The electron-rich regions (red/yellow) on the oxygen and nitrogen atoms and the indole ring are predicted to be the most reactive sites for electrophiles. The electron-deficient hydrogen atoms (blue) are likely sites for nucleophilic attack or deprotonation.

NBO analysis complements this by quantifying the charges on each atom (Natural Population Analysis), further confirming the sites most susceptible to electrostatic interactions.

Together, these models predict that electrophilic substitution would likely occur on the electron-rich indole ring, while the hydroxyl and amide functional groups would be key sites for hydrogen bonding and other intermolecular interactions. The compound's known free-radical scavenging activity further points to its reactivity, a property that can be explored by analyzing the stability of the radical formed upon hydrogen abstraction from the hydroxyl group. tdl.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Advanced computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the potential interactions between this compound and biological targets. These in silico methods provide detailed insights into the binding modes and stability of ligand-protein complexes, guiding further drug discovery and development efforts.

Molecular docking studies are primarily employed to predict the preferred orientation of a ligand when it binds to a target protein. This process involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). Software such as MOE (Molecular Operating Environment) or AutoDock is then used to perform the docking simulation. acs.orgnih.gov The process energy-minimizes the structures and then systematically evaluates various possible binding poses of the ligand within the active site of the protein, scoring them based on factors like binding energy.

For instance, in studies of similar indole-3-acetamide derivatives targeting enzymes like α-amylase, docking simulations have revealed key interactions with active-site residues. acs.orgnih.gov A hypothetical docking study of this compound would likely show the hydroxyl and acetamide groups forming crucial hydrogen bonds with polar amino acid residues in a target's binding pocket, while the indole ring could engage in π-π stacking or hydrophobic interactions.

Following molecular docking, molecular dynamics (MD) simulations are used to analyze the dynamic behavior and stability of the predicted ligand-protein complex over time. nih.govtandfonline.comnih.gov An MD simulation would track the movements of every atom in the complex, typically over a timescale of nanoseconds, providing a more realistic representation of the interactions in a physiological environment. tandfonline.com This technique can confirm the stability of the binding mode predicted by docking and reveal subtle conformational changes in both the ligand and the protein upon binding. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will exhibit minimal fluctuations in its RMSD. tandfonline.com

| Step | Description | Key Parameters/Software | Objective |

|---|---|---|---|

| 1. Preparation of Structures | Generation of the 3D structure of this compound and retrieval of the target protein's crystal structure. Protonation and energy minimization of both structures. | ChemDraw, Avogadro, Protein Data Bank (PDB), MOE, Chimera | To obtain optimized and energetically favorable structures for simulation. |

| 2. Molecular Docking | Docking the ligand into the active site of the target protein to predict binding poses and affinities. | AutoDock, MOE, GOLD | To identify the most likely binding mode and estimate the binding energy. |

| 3. Analysis of Docking Results | Evaluation of the predicted binding poses based on scoring functions and identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). | Discovery Studio, PyMOL | To understand the structural basis of ligand-target recognition. |

| 4. Molecular Dynamics Simulation | Running a simulation of the docked complex in a simulated physiological environment (water, ions) for a specific duration (e.g., 50-100 ns). | GROMACS, AMBER, NAMD | To assess the stability of the binding pose and observe the dynamic behavior of the complex. |

| 5. Analysis of MD Trajectory | Calculation of RMSD, root-mean-square fluctuation (RMSF), and analysis of hydrogen bond persistence throughout the simulation. | GROMACS analysis tools, VMD | To validate the stability of the ligand-protein complex and quantify the key interactions over time. |

Spectroscopic Data Prediction and Validation (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting and validating the spectroscopic properties of molecules like this compound. These theoretical calculations provide a powerful complement to experimental data, aiding in structural elucidation and the interpretation of complex spectra.

Vibrational Frequencies: The vibrational spectra (Infrared and Raman) of a molecule are determined by its normal modes of vibration. DFT calculations can accurately predict these vibrational frequencies. unlp.edu.ar A common approach involves geometry optimization of the molecule using a specific functional and basis set, such as B3LYP/6-31G**, followed by a frequency calculation on the optimized structure. unlp.edu.ar The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. spectroscopyonline.com

For this compound, DFT calculations would predict the characteristic stretching frequencies for the O-H, N-H, C=O, and C-N bonds, as well as the various bending and rocking modes of the indole ring and acetamide side chain. The validation of these predictions would involve comparing the scaled theoretical frequencies with experimentally obtained FT-IR and FT-Raman spectra. A good correlation between the predicted and experimental spectra provides strong evidence for the proposed molecular structure.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for these calculations. nih.govresearchgate.net The process begins with the DFT optimization of the molecular geometry. nih.gov Subsequently, a GIAO-DFT calculation is performed on the optimized structure to compute the isotropic shielding values for each nucleus.

These absolute shielding values are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using a linear scaling approach. youtube.com The equation δ_calc = (intercept - σ_iso) / slope is applied, where σ_iso is the calculated isotropic shielding value, and the slope and intercept are derived from a linear regression of calculated shielding values against experimental chemical shifts for a set of standard compounds. youtube.com The accuracy of the prediction depends heavily on the level of theory (functional and basis set) and the solvation model used, as solvent effects can significantly influence chemical shifts. nih.gov

Validation of the predicted ¹H and ¹³C NMR spectra for this compound would require comparison with experimentally recorded NMR data. Discrepancies between the predicted and experimental shifts can highlight subtle structural features or conformational dynamics not captured by the computational model.

| Spectroscopic Data | Predicted Value (Computational Method) | Hypothetical Experimental Value | Assignment |

|---|---|---|---|

| Vibrational Frequency (cm⁻¹) | ~3450 (Scaled DFT B3LYP/6-31G) | 3400 | O-H stretch (hydroxyl) |

| Vibrational Frequency (cm⁻¹) | ~3350 (Scaled DFT B3LYP/6-31G) | 3300 | N-H stretch (indole) |

| Vibrational Frequency (cm⁻¹) | ~1680 (Scaled DFT B3LYP/6-31G**) | 1665 | C=O stretch (amide I) |

| ¹H NMR Chemical Shift (ppm) | ~8.5 (GIAO-DFT) | 8.3 | N-H (indole) |

| ¹³C NMR Chemical Shift (ppm) | ~175 (GIAO-DFT) | 172 | C=O (amide) |

| ¹³C NMR Chemical Shift (ppm) | ~150 (GIAO-DFT) | 148 | C-OH (indole) |

Future Perspectives and Emerging Research Avenues for 6 Hydroxy 1h Indole 3 Acetamide

Exploration of Undiscovered Biological Pathways and Molecular Targets

Initial studies have shown that 6-hydroxy-1H-indole-3-acetamide interacts with various enzymes and receptors, thereby influencing fundamental cellular processes like proliferation and apoptosis. ontosight.ai However, the precise molecular targets and the full extent of the biological pathways it modulates remain largely uncharacterized. The compound has been identified as a differential metabolite in a variety of contexts, which suggests its involvement in a wide array of biological systems.

Future research will likely focus on moving beyond these general observations to pinpoint specific molecular interactions. For instance, metabolomics studies have detected altered levels of this compound in conditions as varied as gastric cancer, osteoarthritis, and in response to postoperative opioid consumption. researchgate.netpainphysicianjournal.comnih.gov It has also been associated with tryptophan metabolism in patients with severe portal hypertension and auxin synthesis pathways in plants exhibiting herbicide resistance. nih.govfrontiersin.org This diverse footprint indicates that the compound may interact with multiple, currently unknown targets.

Key future research questions include:

Which specific enzymes (e.g., kinases, phosphatases, metabolic enzymes) does it directly bind to and modulate?

What receptor families (e.g., G-protein coupled receptors, nuclear receptors) does it activate or inhibit?

How does it exert its noted free-radical scavenging and lipid peroxidation inhibitory activities at a molecular level? nih.govmdpi.com

Elucidating these specific targets and pathways will be crucial for understanding its mechanism of action and harnessing its therapeutic or biotechnological potential.

Development of Novel and Sustainable Synthetic Strategies

Currently, the synthesis of this compound can be approached through biosynthetic and chemical routes. The biosynthetic method involves the microbial transformation of a precursor, indole-3-acetic acid, by the fungus Aspergillus niger. nih.gov Chemical synthesis strategies are less defined, with current literature primarily describing methods for analogous indole (B1671886) derivatives, such as the hydroxylation of indole precursors.

A significant future research direction lies in the development of direct, efficient, and high-yield chemical synthesis protocols specifically for this compound. This would involve moving beyond adapting methods from similar compounds to creating a dedicated synthetic pathway. Furthermore, there is a growing emphasis on "green chemistry," pushing for the development of sustainable synthetic strategies. This includes:

Biocatalysis: Utilizing isolated enzymes to perform specific reaction steps under mild conditions, reducing the need for harsh chemicals and high temperatures.

Minimizing Hazardous Reagents: Replacing toxic solvents and reagents with more environmentally benign alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thus minimizing waste.

Developing robust and sustainable synthetic methods is essential for producing the quantities of pure compound needed for extensive biological testing and potential future applications.

Advanced Biosynthetic Engineering Approaches for Production

The known natural production of this compound by fungi like Aspergillus niger and its presence in mushrooms such as Agrocybe cylindracea opens the door for biotechnological production. nih.govnih.gov Advanced biosynthetic engineering, a cornerstone of modern synthetic biology, presents a promising avenue for large-scale, sustainable production.

Future research will likely focus on engineering microbial "cell factories" (such as E. coli, Saccharomyces cerevisiae, or the native producer Aspergillus niger) for overproduction of the compound. Key strategies include:

Metabolic Pathway Engineering: Identifying and overexpressing the genes for the enzymes responsible for converting indole-3-acetic acid to this compound. nih.gov This involves leveraging knowledge of related biosynthetic pathways, such as the shikimate and nitrogen-containing metabolite pathways. nih.govutm.my

Eliminating Competing Pathways: Deleting genes of pathways that divert precursors away from the desired product, thereby channeling metabolic flux towards its synthesis.

Optimization of Fermentation: Fine-tuning culture conditions (e.g., media composition, temperature, pH) to maximize yield and productivity from the engineered microorganisms.

These approaches could lead to a cost-effective and environmentally friendly production platform for this compound, facilitating its broader study and use.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

The appearance of this compound in multiple metabolomics studies highlights the power of this approach in identifying biologically relevant small molecules. nih.govmdpi.comresearchgate.netpainphysicianjournal.comnih.govfrontiersin.org The next frontier is to integrate these metabolomic findings with other "omics" data—such as genomics, transcriptomics, and proteomics—to build a holistic, systems-level understanding of the compound's function.

For example, a study on gastric cancer combined metabolomics with transcriptomics data from The Cancer Genome Atlas (TCGA) to identify key metabolic pathways. researchgate.net Similarly, research on osteoarthritis used both metabolomics and transcriptomics to unravel the mechanisms of action of therapeutic compounds. nih.gov By correlating the levels of this compound with changes in gene and protein expression, researchers can construct detailed models of the molecular pathways it influences.

This integrated multi-omics approach will be invaluable for:

Validating the biological roles suggested by initial metabolomics hits.

Discovering novel functions and mechanisms of action.

Identifying biomarkers associated with the compound's activity in different biological states.

Table 1: Selected Metabolomics Studies Identifying this compound

| Research Area | Biological System | Key Finding | Citation(s) |

|---|---|---|---|

| Oncology | Gastric Cancer Tissues | Identified as a differential metabolite between cancerous and paracancerous tissues. | researchgate.net |

| Pain Research | Human Serum (Gastric Cancer Patients) | Levels differed in patients with high vs. low postoperative opioid consumption. | painphysicianjournal.com |

| Plant Science | Eleusine indica (Goosegrass) | Levels were significantly higher in glyphosate-resistant populations, associated with the auxin synthesis pathway. | nih.gov |

| Musculoskeletal Disease | Human Articular Chondrocytes (Osteoarthritis model) | Identified as a differential metabolite in an in-vitro model of osteoarthritis. | nih.gov |

| Animal Science | Bovine Rumen Fluid | Levels were significantly upregulated in cattle receiving heated drinking water during the cold season. | mdpi.com |

| Hepatology | Human Serum (Tibetan Population) | Identified as a differential metabolite in cirrhotic patients with severe portal hypertension, linked to tryptophan metabolism. | frontiersin.orgmetabolomics.se |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. While specific AI/ML applications for this compound are not yet reported, this is a clear future direction. The large and complex datasets generated by multi-omics studies are ideal for analysis by machine learning algorithms.

Future applications of AI and ML in this context could include:

Target Prediction: Using the compound's structure and known biological data to computationally screen for and predict novel protein targets, accelerating the process described in section 6.1.

Analysis of Complex Datasets: Applying ML algorithms to analyze multi-omics data to uncover subtle patterns and correlations that link this compound to specific biological pathways or disease states.

De Novo Design: Employing generative AI models to design novel analogues of this compound with potentially enhanced activity, better selectivity, or improved physicochemical properties.

Synthetic Route Optimization: Using AI to predict the outcomes of chemical reactions and design the most efficient and sustainable synthetic pathways, complementing the goals of section 6.2.

Integrating AI and ML into the research workflow promises to significantly accelerate the pace of discovery and optimization for this compound, unlocking its full potential more rapidly.

Q & A

Q. What are the established synthetic routes for 6-hydroxy-1H-indole-3-acetamide in laboratory settings?

The synthesis of this compound can be approached via two primary pathways:

- Biosynthesis : Microbial transformation of indole-3-acetic acid (IAA) by Aspergillus niger yields 6-hydroxyindole-3-acetic acid, which can be further converted to the acetamide derivative through enzymatic amidation .

- Chemical Synthesis : While direct synthetic protocols for this compound are not fully detailed in the literature, analogous indole derivatives (e.g., 6-hydroxyindole-3-carboxaldehyde) are synthesized via hydroxylation of indole precursors under controlled oxidative conditions. For example, hydroxylamine hydrochloride and refluxing ethanol have been used to introduce oxime groups in similar indole derivatives, which can be adapted for acetamide formation .

Q. How is the structure of this compound characterized using spectroscopic techniques?

Structural elucidation typically involves:

- NMR Spectroscopy : H and C NMR data (e.g., δ 7.62 ppm for aromatic protons, δ 113.9–28.4 ppm for carbons) help identify substituent positions and confirm the acetamide moiety. These methods are analogous to those used for structurally related compounds like 4-methoxyindole derivatives .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 349.1671), consistent with the molecular formula CHNO .

Q. What biological activities have been reported for this compound?

The compound exhibits antioxidant properties , with studies showing inhibition of lipid peroxidation in rat liver microsomes (IC = 3.9 µg/mL). This activity is attributed to its ability to scavenge free radicals, making it a candidate for neurodegenerative disease research .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Key optimization steps include:

- Reagent Selection : Use of sodium borohydride for selective reduction or acetic anhydride for acetylation, ensuring minimal side reactions .

- Purification : Column chromatography with ethyl acetate/hexane (70:30) or recrystallization from hot ethanol improves purity (>95%) .

- Reaction Monitoring : Thin-layer chromatography (TLC) with R values (e.g., 0.50) tracks reaction progression and intermediate stability .

Q. How does this compound interact with biological systems to inhibit lipid peroxidation?

Mechanistic studies suggest:

- Radical Scavenging : The hydroxyl group at position 6 and the acetamide moiety donate hydrogen atoms to neutralize peroxyl radicals, disrupting chain propagation in lipid membranes .

- Enzymatic Modulation : Indirect effects on cytochrome P450 enzymes in microsomes may reduce reactive oxygen species (ROS) generation, though this requires further validation via in vitro assays like ROS-sensitive fluorescent probes .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- Chromatographic Separation : Gas chromatography (GC) with SE-30 columns under isothermal conditions (190°C) resolves the compound from indole analogs. Kovats retention indices aid in peak identification .

- Detection Sensitivity : Low volatility necessitates derivatization (e.g., silylation) for GC-MS analysis. Alternatively, HPLC with UV detection at 280 nm offers better sensitivity without derivatization .

Q. Are there discrepancies in reported bioactivity data for this compound across studies?

Yes. For instance:

- Source-Dependent Variability : Bioactivity differs between fungal extracts (e.g., Agrocybe cylindracea) and synthetic batches, possibly due to co-extracted metabolites in natural sources .

- Assay Conditions : Lipid peroxidation IC values vary with microsome preparation methods (e.g., Fe/ascorbate vs. tert-butyl hydroperoxide induction). Standardizing protocols is critical for cross-study comparisons .

Methodological Recommendations

- Synthesis : Prioritize microbial transformation for eco-friendly production, but optimize chemical routes for scalability.

- Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation.

- Bioassays : Use orthogonal assays (e.g., DPPH radical scavenging and cell-based ROS detection) to validate antioxidant mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.